molecular formula C13H16N4O2S B2581724 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1797720-54-7

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2581724
CAS No.: 1797720-54-7
M. Wt: 292.36
InChI Key: WAVZDNZRIPWCME-UHFFFAOYSA-N
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Description

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a heterocyclic compound that contains both pyrazole and thiophene moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of the oxolane ring adds to the compound’s complexity and potential reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea lies in its combination of the oxolane, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZDNZRIPWCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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